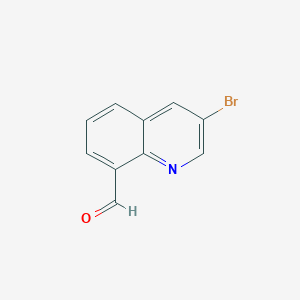

3-Bromoquinoline-8-carbaldehyde

Descripción

3-Bromoquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family. It is characterized by the presence of a bromine atom at the 3rd position and an aldehyde group at the 8th position of the quinoline ring. This compound has a molecular formula of C10H6BrNO and a molecular weight of 236.07 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C .

Propiedades

IUPAC Name |

3-bromoquinoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-8(6-13)10(7)12-5-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXABLSRVYDFNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-Bromoquinoline-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of quinoline derivatives followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and formylation reagents such as Vilsmeier-Haack reagent . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Análisis De Reacciones Químicas

3-Bromoquinoline-8-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions include 3-bromoquinoline-8-carboxylic acid, 3-bromoquinoline-8-methanol, and various substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

3-Bromoquinoline-8-carbaldehyde has diverse applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-Bromoquinoline-8-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to the modulation of cellular processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

3-Bromoquinoline-8-carbaldehyde can be compared with other similar compounds such as:

2-Chloroquinoline-3-carbaldehyde: This compound has a chlorine atom at the 2nd position and an aldehyde group at the 3rd position.

8-Hydroxyquinoline: This compound has a hydroxyl group at the 8th position and is known for its antimicrobial and anticancer properties.

Fluorinated Quinolines: These compounds contain fluorine atoms and are known for their enhanced biological activity and unique properties.

The uniqueness of 3-Bromoquinoline-8-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Actividad Biológica

3-Bromoquinoline-8-carbaldehyde, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. Characterized by a bromine atom at the 3-position and an aldehyde group at the 8-position of the quinoline ring, its molecular formula is CHBrNO, with a molecular weight of approximately 232.06 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Enzyme Inhibition

One of the most significant biological activities of 3-Bromoquinoline-8-carbaldehyde is its role as an inhibitor of cytochrome P450 1A2 (CYP1A2). This enzyme is crucial in drug metabolism, and the inhibition by this compound suggests potential applications in modulating drug interactions and metabolic pathways. The interaction with CYP1A2 can lead to altered pharmacokinetics for drugs metabolized by this enzyme, indicating a need for careful consideration in therapeutic contexts.

Cellular Interaction

Research indicates that 3-Bromoquinoline-8-carbaldehyde influences various cellular processes by binding to specific biomolecules. This binding can affect gene expression and cell signaling pathways, which are essential for maintaining cellular homeostasis and responding to external stimuli.

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of quinoline compounds have been evaluated for their antibacterial properties, revealing that modifications in structure can enhance activity against resistant strains .

Anticancer Potential

Research into the anticancer properties of quinoline derivatives has identified 3-Bromoquinoline-8-carbaldehyde as a potential candidate. Its unique structure allows it to interact with cancer cell lines, leading to apoptosis and inhibiting tumor growth. Studies have suggested that similar compounds exhibit significant cytotoxicity against various cancer types, warranting further investigation into their mechanisms .

In Vitro Studies

A series of experiments have shown that 3-Bromoquinoline-8-carbaldehyde exhibits moderate to high biological activity across different assays. For example:

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| 3-Bromoquinoline-8-carbaldehyde | Antibacterial | 0.014 - 5.87 |

| Quinoline derivatives | Antimalarial | Varies |

| Other related compounds | Anticancer | Varies |

These findings indicate that structural modifications can significantly impact biological activity and potency.

Pharmacological Applications

The compound's inhibitory effect on CYP1A2 has implications for drug development. By understanding its interaction with this enzyme, researchers can better predict drug-drug interactions and optimize therapeutic regimens involving co-administered medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.